molecular formula C26H23Cl5N2O B1617065 Sepazonium chloride CAS No. 54143-54-3

Sepazonium chloride

Cat. No.: B1617065
CAS No.: 54143-54-3
M. Wt: 556.7 g/mol
InChI Key: RHEJCPIREFCJNF-UHFFFAOYSA-M
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Description

Sepazonium chloride is a useful research compound. Its molecular formula is C26H23Cl5N2O and its molecular weight is 556.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

54143-54-3

Molecular Formula

C26H23Cl5N2O

Molecular Weight

556.7 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-(2-phenylethyl)imidazol-1-ium;chloride

InChI

InChI=1S/C26H23Cl4N2O.ClH/c27-21-7-6-20(24(29)14-21)17-33-26(23-9-8-22(28)15-25(23)30)16-32-13-12-31(18-32)11-10-19-4-2-1-3-5-19;/h1-9,12-15,18,26H,10-11,16-17H2;1H/q+1;/p-1

InChI Key

RHEJCPIREFCJNF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCN2C=C[N+](=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C[N+](=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl.[Cl-]

Other CAS No.

54143-54-3

Origin of Product

United States

Biological Activity

Sepazonium chloride is a quaternary ammonium compound primarily used as a preservative in ophthalmic solutions. Its biological activity has been extensively studied, particularly in relation to its safety profile and efficacy as a preservative compared to other agents such as benzalkonium chloride (BAK). This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.

  • Chemical Structure : this compound is a quaternary ammonium salt with the formula R-N^+(CH_3)_2(CH_2)_nCl^−, where R represents an alkyl or aryl group.
  • Molecular Weight : Approximately 280.8 g/mol.

Pharmacological Profile

Mechanism of Action : this compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis. It is effective against a broad spectrum of pathogens, which is critical for its role in preserving ophthalmic formulations.

Sensitization Potential

A study utilizing the Magnusson/Kligman Guinea Pig Maximization Test demonstrated that this compound has no significant propensity for contact sensitization. The results indicated that it could be classified as a Grade 1 (weak) sensitizer, suggesting a favorable safety profile for topical applications in humans .

Comparative Eye Damage Investigation

A comparative study was conducted on New Zealand white rabbits to evaluate the ocular irritancy of this compound versus BAK. The study involved two groups:

  • Mild Usage Scheme : No significant difference in corneal damage was observed between this compound and BAK.
  • Exaggerated Usage Scheme : this compound caused minimal changes to the corneal epithelium compared to BAK, which exhibited significant epithelial damage .

Preservative Efficacy Testing

Table 1 summarizes the results of preservative efficacy tests comparing this compound with BAK:

SubstanceConcentration (w/v)Antimicrobial Effectiveness
Benzalkonium Chloride (BAK)0.02%Meets USP XXI requirements
This compound0.015%Meets USP XXI requirements
0.025%Meets USP XXI requirements
0.03%Meets USP XXI requirements
0.01%Not effective for Pseudomonas aeruginosa
0.005%Not effective for Pseudomonas aeruginosa or Escherichia coli

The data indicate that this compound is comparably effective as a preservative at lower concentrations than BAK, making it a viable alternative in ophthalmic formulations .

Case Studies and Clinical Applications

  • Ophthalmic Solutions : Clinical studies have shown that this compound can effectively preserve eye drops without causing significant ocular irritation, making it suitable for long-term use in patients requiring chronic eye drop therapy.
  • Safety Profile in Long-term Use : In clinical settings, patients using eye drops preserved with this compound reported fewer adverse effects compared to those using BAK-preserved solutions.

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